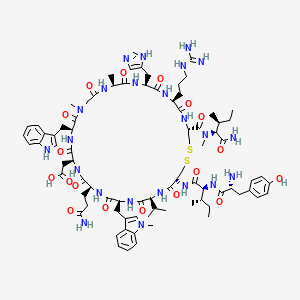
Arformoterol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arformoterol Maleate is a long-acting beta-2 adrenergic agonist.
Scientific Research Applications
Structural Characterization in Inhalation Solutions
Arformoterol, an enantiomer of racemic formoterol, is primarily used in the treatment of Chronic Obstructive Pulmonary Disease (COPD). A study by Bhutnar et al. (2018) focused on the stability and degradation of this compound in inhalation solutions, identifying a secondary degradant known as "Imine impurity" formed in Low-Density Polyethylene (LDPE) respules. This finding contributes to understanding the stability and degradation pathways of this compound in pharmaceutical formulations (Bhutnar et al., 2018).
Pharmacological and Clinical Review
This compound's therapeutic significance was reviewed by Pahwa et al. (2011), highlighting its role as a nebulized β2 adrenergic agonist bronchodilator. The review covers pharmacology, pharmacokinetics, and clinical studies, emphasizing its efficacy in long-term maintenance therapy of bronchoconstriction in COPD (Pahwa et al., 2011).
Role in COPD Management
King (2008) discussed the use of this compound in COPD management, noting its bronchodilator effects and potential advantages over racemic formoterol. The study highlighted its tolerability and potential for once-daily administration, making it suitable for patients with COPD (King, 2008).
Nebulizer/Compressor System Compatibility
Bauer et al. (2009) conducted a study comparing aerosol properties of this compound delivered via different nebulizer systems. This research is crucial for understanding how different delivery systems can affect the drug's efficacy in treating bronchoconstriction in COPD patients (Bauer et al., 2009).
Long-Term Safety and Efficacy
Donohue et al. (2014) investigated the long-term safety and efficacy of this compound in COPD patients, providing valuable insights into its use over an extended period. This study contributes to the understanding of long-term treatment strategies for COPD (Donohue et al., 2014).
Pharmacokinetics and Pharmacodynamics
A study by Kharidia et al. (2008) on the pharmacokinetics and pharmacodynamics of this compound compared to racemic formoterol in COPD patients provided essential data on the drug's absorption and efficacy profiles. This information is critical for optimizing dosing regimens (Kharidia et al., 2008).
Compatibility with Other Nebulized Drugs
Bonasia et al. (2007) assessed the compatibility of this compound with other nebulized drugs, such as ipratropium bromide and acetylcysteine. This study is important for patients requiring combination therapies (Bonasia et al., 2007).
Properties
| 1254575-18-2 | |
Molecular Formula |
C23H28N2O8 |
Molecular Weight |
460.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-[2-hydroxy-5-[(1R)-1-hydroxy-2-[[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]formamide |
InChI |
InChI=1S/C19H24N2O4.C4H4O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22;5-3(6)1-2-4(7)8/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-/t13-,19+;/m1./s1 |
InChI Key |
ZDUPYZMAPCZGJO-QVVSPZKGSA-N |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)OC)NC[C@@H](C2=CC(=C(C=C2)O)NC=O)O.C(=C\C(=O)O)\C(=O)O |
SMILES |
O=CNC1=CC([C@@H](O)CN[C@H](C)CC2=CC=C(OC)C=C2)=CC=C1O.O=C(O)/C=C\C(O)=O |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O.C(=CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Arformoterol Maleate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


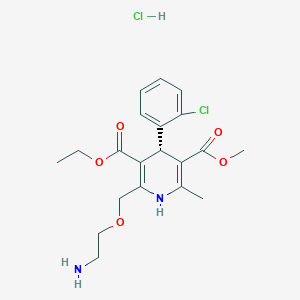
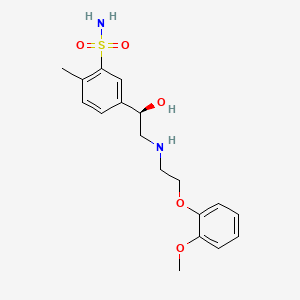
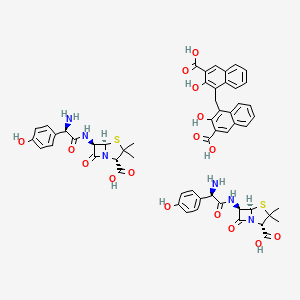
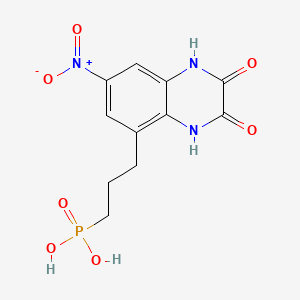
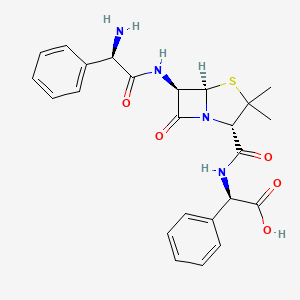

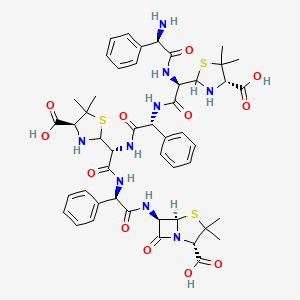
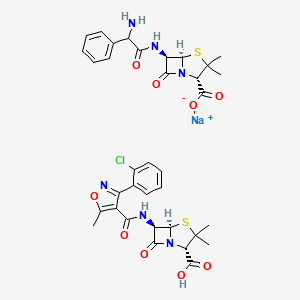

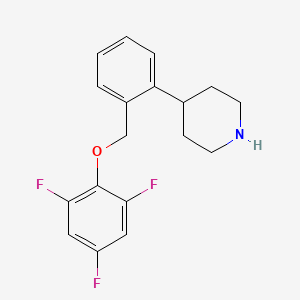
![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)
